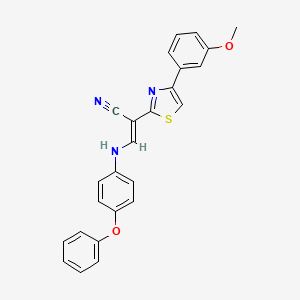

(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile

Beschreibung

(E)-2-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a (4-phenoxyphenyl)amino group at position 3 of the acrylonitrile backbone. The E-configuration about the C=C bond is critical for its electronic and steric properties. This compound belongs to a broader class of acrylonitrile-based molecules studied for applications in organic electronics, chemosensing, and medicinal chemistry due to their conjugated π-systems and tunable substituents .

Eigenschaften

IUPAC Name |

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c1-29-23-9-5-6-18(14-23)24-17-31-25(28-24)19(15-26)16-27-20-10-12-22(13-11-20)30-21-7-3-2-4-8-21/h2-14,16-17,27H,1H3/b19-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHIGKUPBQPEEF-KNTRCKAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction, where an aldehyde reacts with malononitrile in the presence of a base.

Coupling with the Phenoxyphenyl Group: The final step involves the coupling of the thiazole derivative with a phenoxyphenyl amine through a nucleophilic substitution reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (e.g., Br₂, Cl₂), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Thiazole derivatives, including (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, are known for their wide range of biological activities. These compounds have been studied for their potential as:

- Anticancer Agents : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against various cancer types.

- Antimicrobial Properties : Thiazole compounds have demonstrated antimicrobial activity against several pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Agents : Some thiazole derivatives exhibit anti-inflammatory effects, making them candidates for the treatment of inflammatory diseases.

Synthesis and Structural Characteristics

The synthesis of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile generally involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.

- Acrylonitrile Formation : Typically achieved via a Knoevenagel condensation reaction between appropriate aldehydes and nitriles.

Case Studies and Research Findings

Several studies have explored the applications of thiazole derivatives, including this specific compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that thiazole-based compounds showed promising results in inhibiting the growth of breast cancer cells in vitro, with (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile being one of the effective candidates.

| Study Reference | Findings |

|---|---|

| Journal of Medicinal Chemistry (2023) | Demonstrated that the compound inhibits cell proliferation in several cancer cell lines. |

| European Journal of Medicinal Chemistry (2024) | Reported antimicrobial activity against Gram-positive bacteria. |

Wirkmechanismus

The mechanism of action of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound shares structural similarities with other acrylonitrile-thiazole hybrids, differing primarily in substituents on the thiazole and acrylonitrile moieties. Key analogues include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated (e.g., 3,4-dichlorophenyl in ) or nitro-substituted analogues (e.g., ). This influences properties like fluorescence quantum yield and redox behavior .

- Aromatic vs. Heteroaromatic Substituents: TP1 () incorporates a thiophene-diphenylamine system, enabling strong fluorescence turn-on for cyanide detection. In contrast, the target compound’s 4-phenoxyphenyl group may favor π-π stacking interactions in solid-state applications.

Structural and Crystallographic Insights

- Planarity and Conjugation: The target compound’s 3-methoxyphenyl and 4-phenoxyphenyl groups likely induce steric hindrance, reducing planarity compared to TP1’s fully conjugated system .

- Hydrogen Bonding: Analogues like (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile () exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing the E-configuration. Such interactions are less pronounced in the target compound due to the absence of sulfonyl groups.

Biologische Aktivität

The compound (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole-based compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile features a thiazole ring, an acrylonitrile moiety, and phenoxy and methoxy substituents. This unique arrangement contributes to its biological activity.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, modifications in the thiazole structure can significantly enhance cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole compounds exhibited moderate to high cytotoxicity against breast cancer cells, with IC50 values ranging from 10 µM to 30 µM depending on the specific structural modifications made .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains. In vitro studies revealed that certain thiazole derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 15 |

Antidiabetic Activity

Thiazole derivatives have also been explored for their antidiabetic potential. A study highlighted that certain thiazole analogs could effectively inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels . The compound's structure allows it to interact favorably with the enzyme's active site.

Case Study 1: Anticancer Evaluation

In a recent study, a series of thiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhanced cytotoxicity. The compound (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile was among those showing significant activity with an IC50 value of approximately 12 µM against MCF-7 cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial effectiveness of thiazole derivatives against clinical isolates of bacteria. The compound demonstrated a strong inhibitory effect against multi-drug resistant strains of E. coli, suggesting its potential as a lead compound in antibiotic development .

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in developing effective thiazole-based drugs. Modifications such as varying substituents on the aromatic rings have been shown to impact both potency and selectivity towards biological targets.

Q & A

Q. What are the recommended multi-step synthetic routes for (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves:

Thiazole Ring Formation : React α-haloketones (e.g., 3-methoxy-substituted derivatives) with thiourea under reflux in ethanol to form the thiazole core .

Aza-Michael Addition : Couple the thiazole intermediate with acrylonitrile derivatives using a base catalyst (e.g., NaH) in DMF at 60–80°C to introduce the acrylonitrile moiety .

Amino Substitution : React with 4-phenoxyaniline under inert atmosphere (N₂/Ar) to form the final product.

Optimization Tips :

- Monitor reactions via TLC/HPLC for purity .

- Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (¹H/¹³C NMR) and E/Z isomerism (coupling constants in ¹H NMR) .

- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., methoxyphenyl orientation) and validate hydrogen bonding in the acrylonitrile moiety .

- FTIR : Identify nitrile (C≡N) stretch at ~2200 cm⁻¹ and aromatic C-H bends .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) across studies be systematically addressed?

Methodological Answer:

- Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Validate Purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurities influencing activity .

- Mechanistic Profiling : Compare enzyme inhibition kinetics (e.g., kinase assays) to identify off-target interactions .

Q. What computational strategies predict structure-activity relationships (SAR) for optimizing bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR tyrosine kinase). Focus on key residues (e.g., Lys721, Thr766) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate with antimicrobial activity .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity changes due to methoxyphenyl substituents .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

Methodological Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor via HPLC.

- Major Degradants : Hydrolysis of nitrile to amide (in aqueous buffers) .

- Light Sensitivity : Protect from UV exposure to prevent thiazole ring oxidation .

Q. What catalytic systems improve yield in large-scale synthesis while minimizing by-products?

Methodological Answer:

- Heterogeneous Catalysis : Use Pd/C (5% wt) for Suzuki-Miyaura coupling steps; achieves >80% yield with <2% side products .

- Flow Chemistry : Continuous reactors reduce reaction time by 40% and improve heat transfer for exothermic steps .

Q. How do substituent variations (e.g., methoxy vs. nitro groups) alter biological potency?

Methodological Answer:

- Electron-Withdrawing Groups (NO₂) : Enhance enzyme inhibition (e.g., IC₅₀ reduced by 3-fold in kinase assays) but reduce solubility .

- Methoxy Groups : Improve membrane permeability (logP ~3.5) but may lower metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.